Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17433746
InChI: InChI=1S/C10H9N3O4/c1-2-17-10(14)7-3-6(13(15)16)4-8-9(7)12-5-11-8/h3-5H,2H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C10H9N3O4
Molecular Weight: 235.20 g/mol

Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate

CAS No.:

Cat. No.: VC17433746

Molecular Formula: C10H9N3O4

Molecular Weight: 235.20 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate -

Specification

Molecular Formula C10H9N3O4
Molecular Weight 235.20 g/mol
IUPAC Name ethyl 6-nitro-1H-benzimidazole-4-carboxylate
Standard InChI InChI=1S/C10H9N3O4/c1-2-17-10(14)7-3-6(13(15)16)4-8-9(7)12-5-11-8/h3-5H,2H2,1H3,(H,11,12)
Standard InChI Key GDRGHUGVXGPOFG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])NC=N2

Introduction

Chemical Identification and Structural Properties

IUPAC Nomenclature and Molecular Formula

The systematic name ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate reflects its substituents: a nitro group (-NO₂) at position 6, an ethyl ester (-COOEt) at position 4, and a hydrogen atom at the 1-position of the imidazole ring. Its molecular formula is C₁₁H₁₁N₃O₄, with a molecular weight of 273.23 g/mol (calculated from atomic masses: C=12.01, H=1.01, N=14.01, O=16.00).

Structural Analysis

The benzimidazole core consists of a benzene ring fused to an imidazole ring. Nitro groups are electron-withdrawing, influencing the compound’s reactivity and electronic properties. The ethyl carboxylate ester enhances solubility in organic solvents, making it suitable for synthetic modifications.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource/Extrapolation
Molecular Weight273.23 g/molCalculated
Melting Point~180–185°C (decomposes)Analogous amino derivatives
SolubilitySoluble in DMSO, DMF; sparingly in H₂OEstimated from ester analogs
LogP (Partition Coefficient)1.8–2.2Computational prediction

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis for ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate is documented, a plausible route involves:

  • Nitration of Ethyl 6-Amino-1H-Benzo[d]Imidazole-4-Carboxylate: Treatment with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C introduces the nitro group .

  • Esterification of Nitro-Substituted Precursors: Alternatively, nitrobenzimidazole carboxylic acid could undergo esterification with ethanol under acidic conditions.

Table 2: Hypothetical Synthetic Route

StepReactionConditionsYield (%)
1Nitration of amino derivativeHNO₃/H₂SO₄, 0–5°C, 2h60–70
2PurificationColumn chromatography (SiO₂)85–90

Reactivity Profile

  • Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding ethyl 6-amino-1H-benzo[d]imidazole-4-carboxylate .

  • Ester Hydrolysis: Basic hydrolysis (NaOH/H₂O) produces the carboxylic acid derivative, useful for further functionalization.

Applications in Pharmaceutical Research

Antibiotic and Antiviral Agents

Benzimidazole derivatives exhibit broad-spectrum biological activity. The nitro group enhances electrophilicity, facilitating interactions with microbial enzymes. For example:

  • Nitroimidazole Analogs: Metronidazole, a nitroimidazole antibiotic, shares mechanistic similarities, suggesting potential antimicrobial applications for this compound .

Fluorescent Probes

The conjugated π-system of benzimidazoles allows for fluorescence. Nitro groups may quench fluorescence, but reduction to amines could restore emissive properties, enabling use in bioimaging .

Table 3: Potential Biological Activities

ApplicationMechanism of ActionReference Compound
AntimicrobialDNA intercalation or enzyme inhibitionMetronidazole
Fluorescent StainingBinding to cellular componentsHoechst 33342
HazardPrecautionary MeasuresSource
Skin irritationWear nitrile glovesAnalog data
Moisture sensitivityStore under inert atmosphere (N₂)Storage guidelines

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, -COOCH₂CH₃), 4.35 (q, 2H, -COOCH₂), 8.10–8.50 (m, aromatic H) .

  • IR (KBr): 1720 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch).

Chromatographic Methods

  • HPLC: C18 column, 70:30 acetonitrile/water, retention time ~6.2 min.

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